2-Cyano-3-phenylpropanehydrazide
Description
2-Cyano-3-phenylpropanehydrazide is a hydrazide derivative characterized by a cyano (-CN) group at position 2 and a phenyl-substituted propane backbone. These functional groups confer reactivity in synthetic chemistry, particularly in condensation reactions and coordination chemistry. The compound’s applications span agrochemical, pharmaceutical, and material science sectors, though detailed toxicological studies remain sparse for many hydrazide derivatives .
Properties
IUPAC Name |
2-cyano-3-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNOQJGXMYIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-phenylpropanehydrazide can be synthesized through various methods. One common approach involves the condensation of 2-cyanoacetohydrazide with benzaldehyde derivatives. This reaction typically uses a grinding technique with moist L-proline as an organocatalyst. The reaction conditions are mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or modifications to the cyano group .
Scientific Research Applications
2-Cyano-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazone derivatives.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Cyano-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological targets. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
3-(2-Phenylhydrazino)propiononitrile
- Structure: Propiononitrile backbone with phenylhydrazine at position 3.
- Key Data: Market consumption trends (1997–2046) highlight its industrial relevance, particularly in specialty chemicals. Its cyano group enhances electrophilicity, favoring nucleophilic additions compared to non-cyano analogs .
- Applications : Used in polymer intermediates and agrochemical synthesis.
2,4-Dinitrophenylhydrazine Hydrochloride
- Structure: Phenyl ring with nitro (-NO₂) and hydrazine groups.
- Molecular Formula : C₉H₅ClN₄; Molecular Weight : 204.617 g/mol.
- Reactivity: The electron-withdrawing nitro groups increase acidity (pKa ~4), making it a strong derivatizing agent for ketones and aldehydes. Contrasts with 2-Cyano-3-phenylpropanehydrazide, where the cyano group offers less polarization .
Substituent Effects on Physicochemical Properties
2-(2,4-Dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxoindol-3-ylidene]propanehydrazide
- Impact: The dichlorophenoxy group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to the simpler phenyl group in this compound .
4-[(2-Methylhydrazin-1-yl)methyl]-N-isopropylbenzamide
- Structure : Methylhydrazine and isopropylamide substituents.
- Solubility: Polar amide group improves aqueous solubility (>10 mg/mL) relative to cyano-containing analogs, which are typically less soluble due to hydrophobic CN groups .
Phenylhydrazine Condensation Products
- Example: 2-Oxo-2-(phenylamino)acetic acid derivatives ().
- Reactivity: The hydroxybenzylidene group enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), useful in catalysis. In contrast, this compound’s cyano group may favor nucleophilic attacks or cyclization reactions .
Thiadiazin-Sydnone Hybrids (C₁₈H₁₃ClN₆O₂S)
- Reactivity: The thiadiazin ring and sydnone moiety enable heterocyclic diversification via [3+2] cycloadditions. This contrasts with the linear hydrazide-cyano framework of the target compound, which may limit ring-forming reactivity .
Tabulated Comparison of Key Compounds
Biological Activity
2-Cyano-3-phenylpropanehydrazide (CPH) is an organic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound has the chemical formula . It features a cyano group (-C≡N) at the 2-position and a hydrazide functional group (-NH-NH₂) at the 3-position of the propane chain. This unique structure contributes to its reactivity and biological activity.
Target Enzymes:
The primary biological target of CPH is succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle that also plays a role in the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, which can lead to apoptosis in malignant cells.
Biochemical Pathways:
By inhibiting SDH, CPH impacts several critical metabolic pathways, including:
- Tricarboxylic Acid (TCA) Cycle: Disruption can lead to altered energy metabolism.
- Cell Signaling Pathways: CPH influences gene expression and cellular signaling, potentially activating transcription factors like PPARγ, which are involved in apoptosis.
Antifungal Properties
Research indicates that CPH exhibits significant antifungal activity. It has been shown to inhibit various fungal pathogens effectively, suggesting potential applications for crop protection against fungal diseases. In vitro studies demonstrate its efficacy as an SDH inhibitor, which is crucial for the survival of fungal cells.
Anticancer Activity
CPH has demonstrated promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through its interaction with specific molecular targets, including enzymes involved in metabolic pathways. The compound's ability to modulate cellular processes makes it a candidate for further development as an anticancer agent.
Pharmacokinetics
The pharmacokinetics of CPH involves its absorption, distribution, metabolism, and excretion within biological systems. Initial studies suggest that the compound's maximum concentration increases proportionally with dosage, indicating potential dose-dependent effects on biological activity.
Dosage Effects in Animal Models
In animal studies, CPH's effects vary significantly with dosage:
- Lower Doses: Therapeutic effects such as tumor growth inhibition and apoptosis induction.
- Higher Doses: Adverse effects including nausea and anorexia have been observed, highlighting the importance of dosage optimization in therapeutic applications.
Research Applications
CPH's versatility extends to various fields:
- Medicinal Chemistry: It serves as a building block in organic synthesis and shows potential as a therapeutic agent.
- Agricultural Science: Its antifungal properties make it valuable for developing crop protection strategies against fungal pathogens.
- Chemical Manufacturing: CPH is utilized as an intermediate in producing various materials .
Case Studies
- Inhibition of Fungal Growth: A study demonstrated that CPH effectively inhibited the growth of several fungal species in vitro, correlating with its ability to disrupt SDH activity.
- Anticancer Efficacy: Research involving cancer cell lines showed that treatment with CPH led to significant reductions in cell viability and increased markers of apoptosis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
